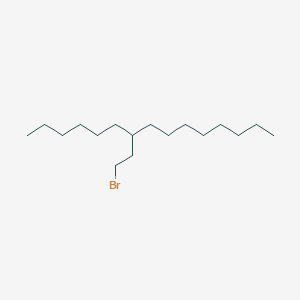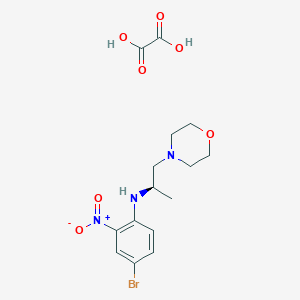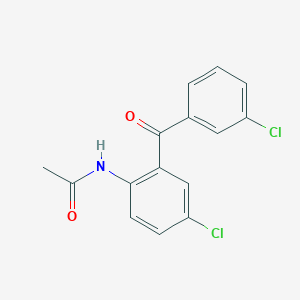
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H11Cl2NO2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro and benzoyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide typically involves the acylation of 4-chloro-2-aminobenzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents and anti-hepatitis B virus compounds.
Biological Research: The compound is studied for its potential biological activities, including its effects on GABA receptors and its role in pain and inflammation research.
Industrial Applications: It is used in the synthesis of herbicidal agents and other agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a similar structure but with different substitution patterns on the benzoyl group.
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound features a bromo group instead of a chloro group.
Uniqueness
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H11Cl2NO2 |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-6-5-12(17)8-13(14)15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,18,19) |
Clave InChI |
PBTJGHRKLPFKIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



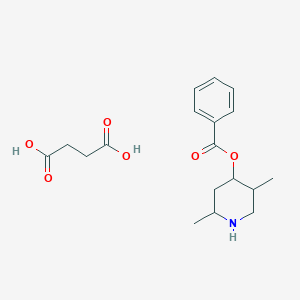
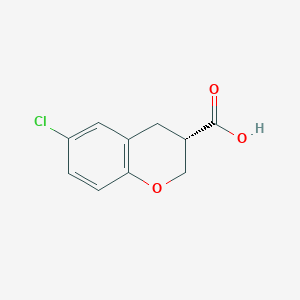

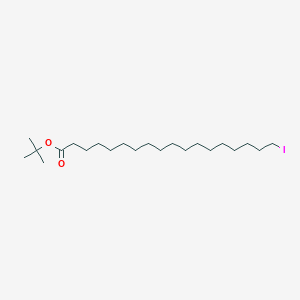


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
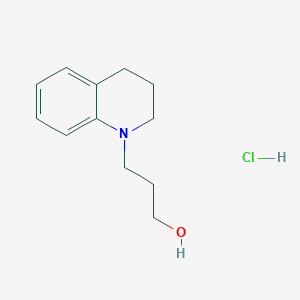
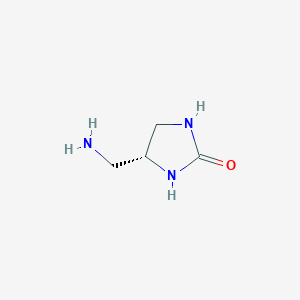
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
